molecular formula C12H9N3S B183592 N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 59922-51-9

N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No. B183592
CAS RN: 59922-51-9
M. Wt: 227.29 g/mol
InChI Key: BLFWQXQFENDGOV-UHFFFAOYSA-N
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Description

N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine is not fully understood, but it is thought to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as COX-2 and NF-κB. It also activates the AMPK pathway, which plays a role in regulating cellular energy metabolism and has been linked to anti-cancer and neuroprotective effects.

Biochemical And Physiological Effects

N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, as well as reduce inflammation and oxidative stress. It also has neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine in lab experiments is its potential therapeutic applications in various diseases. It also has a relatively simple synthesis method, making it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are many potential future directions for research on N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine. One area of research could focus on optimizing its therapeutic potential in cancer, inflammation, and neurodegenerative disorders. Another area of research could focus on elucidating its mechanism of action and identifying potential targets for drug development. Additionally, research could explore the use of N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine can be synthesized through a multistep process involving the reaction of 2-aminopyridine with a thiazolyl isocyanate, followed by a palladium-catalyzed coupling reaction with an aryl halide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

59922-51-9

Product Name

N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

N-phenyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C12H9N3S/c1-2-5-9(6-3-1)14-12-15-10-7-4-8-13-11(10)16-12/h1-8H,(H,14,15)

InChI Key

BLFWQXQFENDGOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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